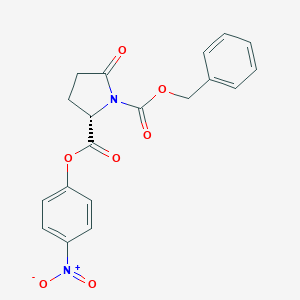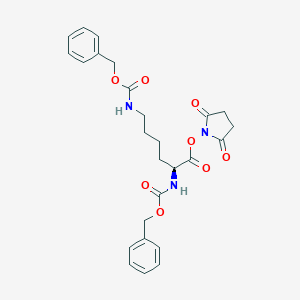![molecular formula C12H13NO6 B554431 N-[(benzyloxy)carbonyl]-L-aspartic acid CAS No. 1152-61-0](/img/structure/B554431.png)
N-[(benzyloxy)carbonyl]-L-aspartic acid
Descripción general
Descripción
“N-[(benzyloxy)carbonyl]-L-aspartic acid” likely refers to a compound that is a derivative of L-aspartic acid, where the amino group is protected by a benzyloxy carbonyl (Cbz) group . The Cbz group is commonly used in organic synthesis to protect amines .
Synthesis Analysis
While specific synthesis methods for “N-[(benzyloxy)carbonyl]-L-aspartic acid” were not found, the general approach to synthesize similar compounds involves the reaction of the corresponding amino acid with benzyl chloroformate in the presence of a base .Molecular Structure Analysis
The molecular structure of “N-[(benzyloxy)carbonyl]-L-aspartic acid” would consist of the aspartic acid backbone with the amine group protected by a benzyloxy carbonyl group . This results in a change in the molecular and physical properties of the aspartic acid .Chemical Reactions Analysis
The benzyloxy carbonyl (Cbz) group is commonly used in organic synthesis as a protecting group for amines . It can be added to the amine group of an amino acid and later removed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(benzyloxy)carbonyl]-L-aspartic acid” would be influenced by the presence of the benzyloxy carbonyl group .Aplicaciones Científicas De Investigación
-
Benzylic Oxidations and Reductions
- Field: Organic Chemistry
- Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This enhanced reactivity due to the adjacent aromatic ring can be utilized in various organic reactions .
- Method: The oxidation of alkyl side-chains can be achieved by hot acidic permanganate solutions .
- Outcome: This reaction is useful in preparing substituted benzoic acids .
-
Surface Modification of Nanoparticles and Nanostructures
- Field: Nanotechnology
- Application: Carboxylic acids can be used for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
- Method: The highly polar chemical structure of carboxylic acids makes them active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Outcome: This can lead to the creation of new nanomaterials with tailored properties .
-
Synthesis of Polymers
- Field: Polymer Chemistry
- Application: Carboxylic acids can be used in the synthesis of both synthetic and natural polymers .
- Method: The carboxylic acid group can react with other functional groups to form polymers .
- Outcome: This can result in the creation of new materials with a wide range of properties .
-
Benzylic Bromination
- Field: Organic Chemistry
- Application: Benzylic bromination is a free-radical bromination of the alkyl group adjacent to an aromatic ring .
- Method: This reaction involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, such as azobisisobutyronitrile (AIBN) .
- Outcome: This reaction can be used to introduce a bromine atom at the benzylic position, which can then be used for further chemical transformations .
-
Reactions of Carboxylic Acids
- Field: Organic Chemistry
- Application: Carboxylic acids can undergo a variety of reactions, including nucleophilic substitution, elimination, and oxidation .
- Method: The reactivity of carboxylic acids can be enhanced in the presence of a strong acid, such as HCl or H2SO4 .
- Outcome: These reactions can be used to synthesize a wide range of organic compounds .
-
Synthesis of Small Molecules and Macromolecules
- Field: Organic Synthesis
- Application: Carboxylic acids can be used in the synthesis of small molecules and macromolecules .
- Method: The carboxylic acid group can react with other functional groups to form a variety of organic compounds .
- Outcome: This can result in the creation of a wide range of organic compounds with diverse properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYXSKSTZAEJW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027368 | |
| Record name | N-[(Benzyloxy)carbonyl]-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carbobenzyloxy-L-aspartic acid | |
CAS RN |
1152-61-0 | |
| Record name | Benzyloxycarbonyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Benzyloxycarbonyl)aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[(Benzyloxy)carbonyl]-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(BENZYLOXYCARBONYL)ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56P9JC41T2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














